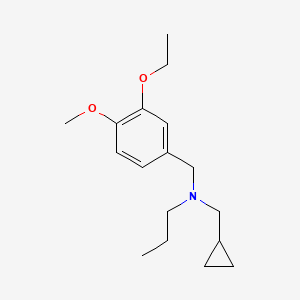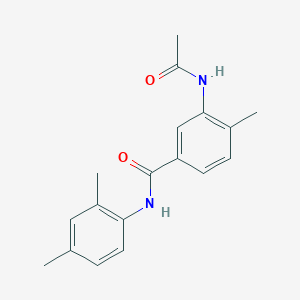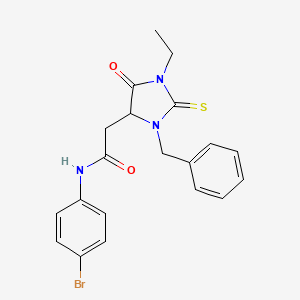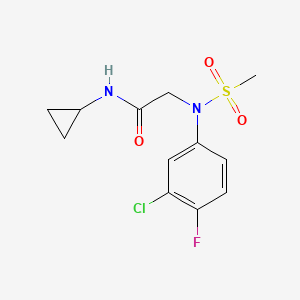
(cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine, also known as CEMB, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CEMB belongs to the class of phenethylamines, which are known for their diverse biological activities. The unique chemical structure of CEMB has attracted researchers to investigate its synthesis, mechanism of action, and biochemical and physiological effects.
Wirkmechanismus
(cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine exerts its biological effects by binding to specific receptors in the body. It has been shown to bind to the serotonin receptor 5-HT2A, which is involved in regulating mood, cognition, and perception. (cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine has also been found to interact with other receptors, including dopamine and adrenergic receptors, which may contribute to its diverse biological activities.
Biochemical and Physiological Effects:
(cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine has been shown to modulate various biochemical and physiological processes in the body. It has been found to reduce inflammation and pain, possibly by inhibiting the release of pro-inflammatory cytokines. (cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential anti-cancer agent. Additionally, (cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine has been shown to enhance cognitive function and memory, possibly by increasing the release of neurotransmitters such as dopamine and acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
(cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine has several advantages for use in laboratory experiments. It is easy to synthesize and purify, making it readily available for research. (cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine also has a unique chemical structure that may provide insights into the development of new drugs. However, one limitation of (cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine is its relatively low potency compared to other compounds, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine. One area of interest is its potential use in treating neurodegenerative diseases. Further studies are needed to determine the exact mechanism of action of (cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine in the brain and its potential therapeutic effects. Another area of research is the development of more potent analogs of (cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine, which may have greater therapeutic potential. Additionally, investigations into the safety and toxicity of (cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine are needed to determine its suitability for clinical use.
In conclusion, (cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine is a novel compound with potential therapeutic applications in various fields of research. Its unique chemical structure and diverse biological activities make it an attractive target for further investigation. The synthesis, mechanism of action, and biochemical and physiological effects of (cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine have been studied extensively, and future research may lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of (cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine involves a multi-step process, starting with the reaction of cyclopropylmethylamine with 3-ethoxy-4-methoxybenzaldehyde. The resulting product is then subjected to a series of reactions, including reduction, protection, and deprotection, to yield the final compound. The synthesis of (cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine has been optimized to achieve high yields and purity, making it suitable for further research.
Wissenschaftliche Forschungsanwendungen
(cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine has shown potential therapeutic applications in various fields of research. It has been investigated for its anti-inflammatory, analgesic, and anti-cancer properties. (cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-4-10-18(12-14-6-7-14)13-15-8-9-16(19-3)17(11-15)20-5-2/h8-9,11,14H,4-7,10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLPUJOAUWFHDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=CC(=C(C=C2)OC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-(2-chlorophenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5195150.png)
![3-bromo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5195152.png)

![4-[4-[4-(allyloxy)-3-methoxybenzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5195166.png)
![ethyl 3-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5195171.png)


![5-(2,4-dichlorophenyl)-N-[3-(trifluoromethoxy)phenyl]-2-furamide](/img/structure/B5195184.png)
![2-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B5195204.png)
![9-ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid](/img/structure/B5195212.png)

![N-[4-(aminosulfonyl)phenyl]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide](/img/structure/B5195236.png)
![4-[(7,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5195246.png)